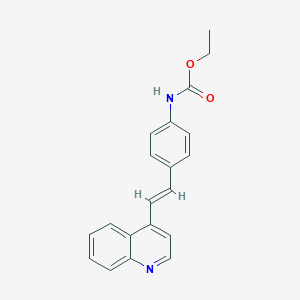![molecular formula C22H26N2O3 B271426 ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)
ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate, commonly known as EBDMIC, is a synthetic compound that belongs to the class of indole derivatives. EBDMIC has been the subject of scientific research for its potential application in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of EBDMIC is not fully understood. However, it has been suggested that EBDMIC acts as a ligand for various receptors, including serotonin receptors and dopamine receptors. EBDMIC has been shown to have agonist activity at 5-HT2A and 5-HT2C receptors, as well as antagonist activity at 5-HT3 and D2 receptors. EBDMIC has also been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
EBDMIC has been shown to have various biochemical and physiological effects. In vitro studies have shown that EBDMIC inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that EBDMIC has analgesic and antipsychotic effects. EBDMIC has also been shown to increase locomotor activity and induce hyperthermia in animals.
Advantages and Limitations for Lab Experiments
EBDMIC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. EBDMIC has also been shown to have high affinity and selectivity for various receptors, making it a useful tool for studying receptor function. However, there are also limitations to using EBDMIC in lab experiments. EBDMIC has limited solubility in water, which can make it difficult to use in certain assays. EBDMIC also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on EBDMIC. One area of research is to investigate the potential of EBDMIC as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another area of research is to investigate the mechanism of action of EBDMIC and its effects on various receptors. Additionally, future research could focus on developing new synthetic methods for EBDMIC and improving its solubility and stability.
Synthesis Methods
EBDMIC can be synthesized through a multi-step process that involves the reaction of various reagents and solvents. The synthesis method of EBDMIC is complex and requires expertise in organic chemistry. The first step involves the reaction of 5-hydroxy-2-methylindole with benzyl bromide to form 1-benzyl-5-hydroxy-2-methylindole. The second step involves the reaction of 1-benzyl-5-hydroxy-2-methylindole with dimethylamine and formaldehyde to form 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methylindole. The final step involves the esterification of 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methylindole with ethyl chloroformate to form EBDMIC.
Scientific Research Applications
EBDMIC has been the subject of scientific research for its potential application in various fields. In medicinal chemistry, EBDMIC has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, EBDMIC has been studied for its potential as a ligand for various receptors, including serotonin receptors and dopamine receptors. In neuroscience, EBDMIC has been investigated for its potential as a tool for studying the function of the central nervous system.
properties
Molecular Formula |
C22H26N2O3 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C22H26N2O3/c1-5-27-22(26)20-15(2)24(13-16-9-7-6-8-10-16)18-11-12-19(25)17(21(18)20)14-23(3)4/h6-12,25H,5,13-14H2,1-4H3 |
InChI Key |
FBGWGRVIRWPLGR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN(C)C)CC3=CC=CC=C3)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN(C)C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)

![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)



